N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide is a complex chemical compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of 563.35 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
The compound is cataloged in chemical databases such as PubChem, where it can be accessed for detailed information regarding its properties and synthesis methods. The compound's CAS number is 899932-90-2, which is crucial for its identification in various chemical inventories.
N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide falls under the category of organic compounds, specifically those containing diazaspiro structures and thioether functionalities. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions. Key steps may include:
Technical details such as reaction conditions (temperature, solvents, catalysts) are critical for optimizing yields and purity during synthesis.
The molecular structure of N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide can be represented using various structural notations:
InChI=1S/C24H25Br2N3OS
CC1=C(C=CC(=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br)Br
These notations provide insight into the connectivity and arrangement of atoms within the molecule.
The compound's data includes:
N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide can undergo various chemical reactions due to its functional groups:
Technical details regarding reaction conditions and mechanisms are essential for understanding these processes.
The mechanism of action for N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide may involve interactions with biological targets such as enzymes or receptors due to its structural features:
Data from biological assays would be necessary to elucidate its precise mechanism of action.
The physical properties of N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide include:
Chemical properties encompass reactivity with various reagents and stability under different conditions:
Relevant data from analytical methods like Nuclear Magnetic Resonance spectroscopy or Mass Spectrometry would provide insights into these properties.
N-(4-Bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide has potential applications in various scientific fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1